3alpha,5beta-Tétrahydronorgestrel

Vue d'ensemble

Description

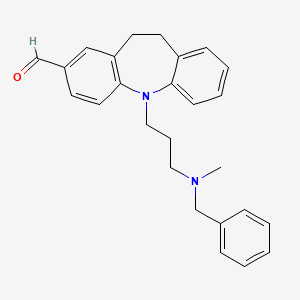

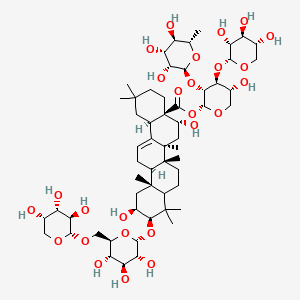

3alpha,5beta-Tetrahydronorgestrel is a product intended for research use. It has a molecular formula of C21H32O2 and a molecular weight of 316.485 .

Molecular Structure Analysis

The 3alpha,5beta-Tetrahydronorgestrel molecule contains a total of 82 bonds. There are 34 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 triple bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .Physical And Chemical Properties Analysis

3alpha,5beta-Tetrahydronorgestrel has a molecular formula of C21H32O2 and a molecular weight of 316.485 .Applications De Recherche Scientifique

Dans une étude, un modèle murin de sevrage de THP a été développé pour tester les conditions dans lesquelles le THP pourrait être anxiogène . Les résultats ont montré qu'après le sevrage de THP, le THP produisait des effets anxiogènes, diminuant les entrées dans le bras ouvert du labyrinthe en croix surélevé, après un bref choc, contrairement à ses effets anxiolytiques attendus . Ceci suggère que le sevrage de THP chez la souris pourrait servir de modèle de rongeur pour le SPM prémenstruel .

Application en endocrinologie : Métabolisme de la dihydrotestostérone

Le taux de réduction de la 5alpha-dihydrotestostérone (DHT) en 5alpha-androstane-3alpha,17beta-diol (3alphaDIOL) par la 3alphaHSD était 2 fois plus élevé que le taux d'oxydation du 3alphaDIOL en DHT . La 3BetaHSD était présente principalement dans la fraction microsomale du foie humain, et le taux de réduction de la DHT en 5alpha-androstane-3beta,17beta-diol (3betaDIOL) par la 3betaHSD était 3 fois plus élevé que le taux d'oxydation de la 3betaHSD en DHT .

Ceci suggère que la principale voie du métabolisme de la DHT dans le foie humain implique la réduction par la 3alphaHSD dans le foie, suivie d'une glucuronidation et d'une clairance par le rein .

Mécanisme D'action

Target of Action

It is known that similar compounds interact with the gaba (a) receptor . These receptors are highly sensitive to modulation by steroids, suggesting that they may serve as a primary target for the action of 3alpha,5beta-Tetrahydronorgestrel .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other steroids, modulating their activity and influencing cellular processes .

Biochemical Pathways

It is known that similar compounds can influence the neuroactive ligand-receptor interaction pathway, retrograde endocannabinoid signaling pathway, and gabaergic synapse pathway .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, with the involvement of enzymes such as the aldo-keto reductase family 1 member c1 and aldo-keto reductase family 1 member c2 .

Result of Action

It is known that similar compounds can have anxiolytic effects, influencing mood and behavior .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other chemicals, the physiological state of the organism, and environmental stressors .

Propriétés

IUPAC Name |

(3R,5R,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14-19,22-23H,3,5-13H2,1H3/t14-,15-,16+,17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHVTSMKEGKAHY-UJCQGIJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858459 | |

| Record name | (3R,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19351-16-7 | |

| Record name | 3alpha,5beta-Tetrahydronorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.ALPHA.,5.BETA.-TETRAHYDRONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3XXV841P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How is 3alpha,5beta-Tetrahydronorgestrel formed in the body?

A1: 3alpha,5beta-Tetrahydronorgestrel is a major metabolite of the synthetic progestin norgestrel. Specifically, it is formed when D-norgestrel undergoes reduction at the 4-en-3-one group in ring A. This metabolic pathway was observed in a study where researchers administered radiolabeled D-norgestrel to human subjects and analyzed the resulting urinary metabolites [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)